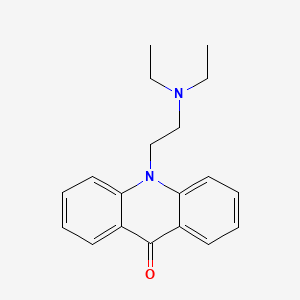
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone is a chemical compound that belongs to the acridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone typically involves the reaction of acridinone derivatives with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines.
Scientific Research Applications
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with DNA and other biological targets.
Industry: It is used in the development of materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to potential therapeutic effects. Additionally, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridin-9(10H)-one: A parent compound with similar structural features but lacking the diethylaminoethyl group.
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: A structurally related compound with different functional groups.
Uniqueness
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
60536-22-3 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
10-[2-(diethylamino)ethyl]acridin-9-one |
InChI |
InChI=1S/C19H22N2O/c1-3-20(4-2)13-14-21-17-11-7-5-9-15(17)19(22)16-10-6-8-12-18(16)21/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
RINBNPPEMJIWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


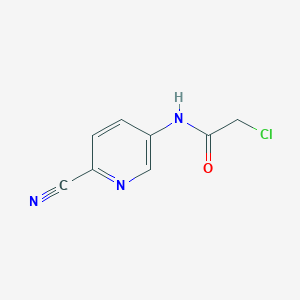
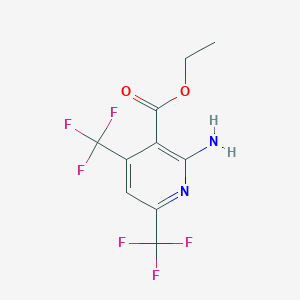
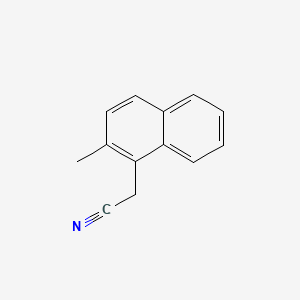
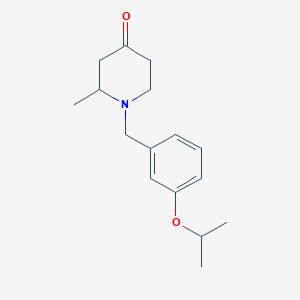
![Benzoic acid, 4-[2-(2-pyrimidinylamino)ethoxy]-](/img/structure/B8761896.png)
![5-Chloro-2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B8761906.png)
![1-Cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B8761910.png)
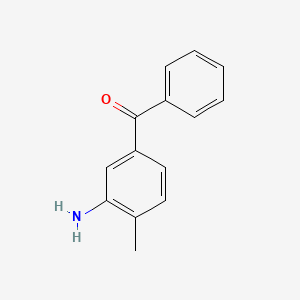
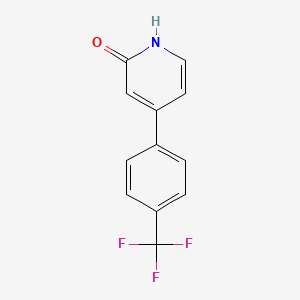
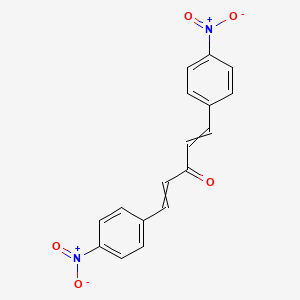
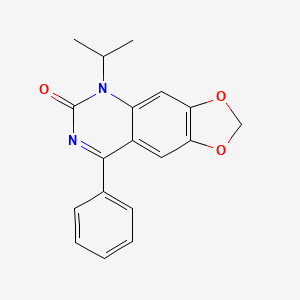
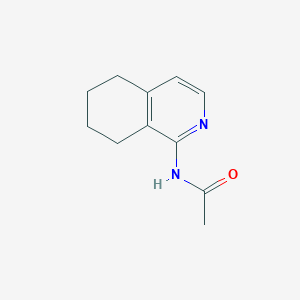
![2-(Methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8761949.png)

